molecular formula C22H27N7O B6070401 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Katalognummer: B6070401
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: DYVFNFKNWDFDPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a piperazine moiety substituted with a 4-methoxyphenyl group and a 4-methylphenylamine substituent on the triazine core. Triazine derivatives are widely explored for their biological activities, including antiparasitic, anticancer, and receptor modulation properties, often influenced by substituent variations .

Eigenschaften

IUPAC Name

6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-16-3-5-17(6-4-16)24-22-26-20(25-21(23)27-22)15-28-11-13-29(14-12-28)18-7-9-19(30-2)10-8-18/h3-10H,11-15H2,1-2H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVFNFKNWDFDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with the triazine core.

    Attachment of Methoxyphenyl and Methylphenyl Groups: These groups are introduced through further substitution reactions, often involving the use of specific reagents like methoxyphenylboronic acid and methylphenylboronic acid in the presence of palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups.

    Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of dihydrotriazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and boronic acids are commonly employed in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxyphenyl and methylphenyl groups.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Variations in Piperazine Substituents

The piperazine ring’s substitution pattern significantly impacts molecular interactions and bioactivity. Key comparisons include:

Compound Piperazine Substituent Key Features
Target compound 4-Methoxyphenyl Methoxy group enhances electron density; potential for H-bonding and improved solubility
6-((4-Phenylpiperazin-1-yl)methyl)-N2-p-tolyl-1,3,5-triazine-2,4-diamine Phenyl Lacks methoxy group; reduced polarity, possibly lower solubility
6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-N-(2,4-dimethylphenyl)-... 3-Chlorophenyl Chlorine atom introduces electronegativity, potentially enhancing binding affinity but increasing metabolic stability concerns
N,N'-Diallyl-6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-... Bis(4-fluorophenyl)methyl Fluorine atoms improve lipophilicity and bioavailability; complex steric effects

Key Insight: The 4-methoxyphenyl group in the target compound may offer a balance between solubility (via methoxy) and receptor affinity compared to halogenated or non-polar analogs.

Variations in Triazine-Attached Aryl Groups

The aryl group on the triazine core modulates steric and electronic interactions:

Compound Triazine Substituent Impact
Target compound 4-Methylphenyl Methyl group provides moderate hydrophobicity without significant steric hindrance
6-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-N2-(4-phenoxyphenyl)-... 4-Phenoxyphenyl Phenoxy group increases molecular weight (483.57 vs. ~450 for target) and π-π stacking potential
6-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-2-N-(3-methylphenyl)-... 3-Methylphenyl Meta-methyl substitution may alter binding orientation compared to para-substituted analogs
N-(4-Methoxyphenyl)-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-... 4-Methoxyphenyl + sulfanyl Sulfanyl-triazole moiety introduces hydrogen-bonding and redox-sensitive properties

Key Insight: The 4-methylphenyl group in the target compound likely optimizes steric compatibility in receptor binding compared to bulkier substituents like phenoxyphenyl.

Functional Group Additions

Additional functional groups can drastically alter pharmacological profiles:

Compound Additional Groups Biological Implications
Target compound None Focus on piperazine-triazine interactions; potential for dual receptor modulation
6-(1H-Benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(4-methoxyphenyl)-... Benzimidazole-sulfanyl Benzimidazole enhances DNA intercalation or enzyme inhibition
6-(Piperazin-1-yl)-1,3,5-triazine-2,4-diamine Unsubstituted piperazine Scaffold for antiparasitic activity (e.g., schistosomiasis)
N,N'-Diallyl-6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-... Diallyl + fluorophenyls Fluorine and allyl groups may improve blood-brain barrier penetration

Key Insight : The absence of complex functional groups in the target compound suggests a focus on optimizing core interactions, possibly for receptor-targeted therapies.

Biologische Aktivität

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound belongs to the class of triazine derivatives, which are known for their diverse biological activities. The structure includes:

  • A triazine core that provides a scaffold for various substitutions.
  • A piperazine moiety , which is often associated with enhanced bioactivity and receptor interaction.
  • Methoxy and methyl substituents that can influence pharmacokinetic properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazine derivatives. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Topoisomerase Inhibition : Triazines are known to inhibit topoisomerase II, an enzyme crucial for DNA replication. For instance, a related compound exhibited an IC50 value of 57.6 µM against topoisomerase II .
  • Cytotoxicity : Compounds with similar structures demonstrated cytotoxic effects on HepG2 (IC50 = 20.53 µM) and MCF-7 (IC50 = 129.0 µM) cell lines . These findings suggest that the compound could be effective in targeting specific cancer types.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Triazines have been shown to inhibit various kinases involved in cancer progression and survival pathways .
  • Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through modulation of signaling pathways such as PI3K/AKT/mTOR .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazine derivatives:

  • Substitution Patterns : The presence of piperazine and methoxy groups has been correlated with improved binding affinity to target proteins and enhanced bioactivity.
  • Diversity in Substituents : Variations in substituents on the triazine ring can significantly alter the compound's potency and selectivity .

Case Studies

Several studies have evaluated the pharmacological profile of triazine derivatives:

  • Study on Antitumor Activity : A series of triazine derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. One compound showed significant activity against breast cancer cell lines with an IC50 value lower than standard chemotherapeutics .
  • In Vivo Studies : Animal models have demonstrated that certain triazine derivatives can reduce tumor size significantly compared to control groups, supporting their potential as therapeutic agents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.